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Compound of Interest

Compound Name: (R)-Crinecerfont

Cat. No.: B14746690 Get Quote

(R)-Crinecerfont (also known as NBI-74788 and marketed as CRENESITY®) is a novel, orally

administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It

represents a significant advancement in the management of classic congenital adrenal

hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol

synthesis and consequent androgen excess. This technical guide provides an in-depth

summary of the pharmacokinetics and pharmacodynamics of (R)-Crinecerfont, intended for

researchers, scientists, and drug development professionals.

Mechanism of Action
(R)-Crinecerfont functions as a selective antagonist of the CRF1 receptor. In patients with

CAH, a deficiency in cortisol production disrupts the negative feedback loop of the

hypothalamic-pituitary-adrenal (HPA) axis. This leads to excessive secretion of corticotropin-

releasing factor (CRF) from the hypothalamus, which in turn stimulates the pituitary gland to

produce excess adrenocorticotropic hormone (ACTH).[1][2] Chronically elevated ACTH then

drives the adrenal glands to overproduce androgens.[1][3]

By blocking the CRF1 receptor in the pituitary, (R)-Crinecerfont directly inhibits the action of

CRF, leading to a reduction in ACTH secretion.[4] This, in turn, decreases the overstimulation

of the adrenal glands and reduces the production of adrenal androgens.[4] This targeted

mechanism of action allows for the control of hyperandrogenism in CAH, with the potential to

reduce the supraphysiologic doses of glucocorticoids that are the current standard of care.[1][5]
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Figure 1: Mechanism of Action of (R)-Crinecerfont.
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The pharmacokinetic profile of (R)-Crinecerfont has been evaluated in adults and pediatric

patients with CAH. Key parameters are summarized below.

Absorption and Distribution
(R)-Crinecerfont is orally administered and its absorption is significantly affected by food. A

high-fat meal increases the Cmax and AUC of the capsule formulation by 4.9-fold and 3.3-fold,

respectively. For the oral solution, a high-fat meal increases Cmax by 8.6-fold and AUC by 8.3-

fold.[1] The mean apparent volume of distribution in adults with CAH is 852 L, and plasma

protein binding is high, at ≥99.9%.[1]

Metabolism and Excretion
(R)-Crinecerfont is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4, with

minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Following a single 100 mg oral

dose of radiolabeled crinecerfont, approximately 47.3% of the dose was recovered in feces

(2.7% as unchanged drug) and 2% in urine (unchanged drug undetectable).[1] The effective

half-life of (R)-Crinecerfont is approximately 14 hours.[1]

Pharmacokinetic Parameters
The following tables summarize the steady-state pharmacokinetic parameters of (R)-
Crinecerfont in adult and pediatric patients with classic CAH.

Table 1: Steady-State Pharmacokinetic Parameters of (R)-Crinecerfont in Adult and Pediatric

Patients[1]

Parameter
Adult Patients (100
mg BID)

Pediatric Patients
(≥ 55 kg, 100 mg
BID)

Pediatric Patients
(≥ 20 to < 55 kg, 50
mg BID)

AUC24hr,ss (ng*h/mL) 72,846 (51%) 74,693 (48%) 47,062 (51%)

Cmax (ng/mL) 4,231 (46%) 4,555 (43%) 2,887 (48%)

Data are presented as

Geometric Mean

(Coefficient of

Variation %).
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Drug Interactions
Coadministration of (R)-Crinecerfont with strong CYP3A4 inducers, such as rifampin, can

decrease its Cmax and AUC by 23% and 62%, respectively.[1] Conversely, strong CYP3A4

inhibitors like ketoconazole can increase the Cmax and AUC of (R)-Crinecerfont by 25% and

45%, respectively.[1] Dose adjustments are recommended when co-administered with strong or

moderate CYP3A4 inducers.[3]

Pharmacodynamics
The pharmacodynamic effects of (R)-Crinecerfont have been demonstrated in several clinical

trials, showing significant reductions in key hormones associated with CAH.

Efficacy in Clinical Trials
Phase 2 and Phase 3 clinical trials in adults, adolescents, and children with classic CAH have

consistently shown that (R)-Crinecerfont leads to clinically meaningful reductions in ACTH, 17-

hydroxyprogesterone (17-OHP), and androstenedione.[4][6][7][8][9][10][11]

Table 2: Summary of Pharmacodynamic Effects of (R)-Crinecerfont in Clinical Trials
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Population Study Phase Duration Key Findings

Adults
Phase 2

(NCT03525886)
14 days

With 100 mg BID

dosing: Median

reductions of 66% in

ACTH, 64% in 17-

OHP, and 64% in

androstenedione.[10]

Adolescents (14-17

years)

Phase 2

(NCT04045145)
14 days

With 50 mg BID

dosing: Median

reductions of 57% in

ACTH, 69% in 17-

OHP, and 58% in

androstenedione.[7]

Adults
Phase 3 (CAHtalyst,

NCT04490915)
24 weeks

Statistically significant

reduction in daily

glucocorticoid dose

vs. placebo while

maintaining androgen

control. At week 24,

63% of patients on

crinecerfont achieved

a physiologic

glucocorticoid dose

vs. 18% on placebo.

[12][13][14]

Pediatrics (4-17

years)

Phase 3 (CAHtalyst

Pediatric,

NCT04806451)

28 weeks

Significant reduction

in androstenedione

levels at week 4. At

week 28, an 18%

mean reduction in

daily glucocorticoid

dose vs. a 5.6%

increase with placebo.

[6][11]
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Experimental Protocols
The clinical development of (R)-Crinecerfont has been supported by a series of well-controlled

clinical trials. Below is a summary of the methodologies employed in the key studies.

Clinical Trial Design: Phase 3 Adult Study (CAHtalyst,
NCT04490915)
This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and

safety of (R)-Crinecerfont in adults with classic CAH.[3][14]

Participants: Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase

deficiency CAH on a stable, supraphysiologic glucocorticoid dose.[15]

Intervention: Participants were randomized 2:1 to receive either (R)-Crinecerfont 100 mg or

placebo, administered orally twice daily with meals for 24 weeks.[3]

Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24

while maintaining androstenedione control.[14]

Key Secondary Endpoint: Change in androstenedione levels from baseline to week 4.[12]
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Screening

Randomization (2:1)

Crinecerfont 100 mg BID
(24 weeks)

Placebo BID
(24 weeks)

Week 4:
Secondary Endpoint

(Androstenedione Change)

Week 24:
Primary Endpoint

(GC Dose Reduction)

Open-Label Extension

Click to download full resolution via product page

Figure 2: Phase 3 Adult Clinical Trial Workflow.

Analytical Methodologies
The quantification of steroid hormones and ACTH in the clinical trials is crucial for assessing

the pharmacodynamic effects of (R)-Crinecerfont.

Steroid Hormones (17-OHP, Androstenedione, Testosterone): Liquid chromatography-

tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its
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high specificity and sensitivity, and it is the method of choice for clinical research in this area.

[1][5][9][12][16][17]

Sample Preparation: Typically involves protein precipitation followed by liquid-liquid

extraction or solid-phase extraction to isolate the steroids from the serum or plasma

matrix.[5]

Chromatographic Separation: Utilizes high-performance liquid chromatography (HPLC) or

ultra-high-performance liquid chromatography (UHPLC) to separate the different steroid

molecules.

Detection: A triple quadrupole mass spectrometer is used for detection, often in multiple

reaction monitoring (MRM) mode, which provides high selectivity and quantitative

accuracy.[5]

Adrenocorticotropic Hormone (ACTH): Immunoassays, such as the enzyme-linked

immunosorbent assay (ELISA), are commonly used for the quantification of ACTH in plasma.

[7][18][19][20][21]

Principle: These assays typically employ a "sandwich" format where the ACTH in the

sample is bound between two specific antibodies, one of which is labeled with an enzyme.

[7][20]

Detection: The enzyme catalyzes a reaction that produces a measurable signal (e.g., color

change or light emission), which is proportional to the concentration of ACTH in the

sample.[7][18]

Conclusion
(R)-Crinecerfont presents a targeted therapeutic approach for the management of classic

congenital adrenal hyperplasia by addressing the underlying pathophysiology of ACTH-driven

androgen excess. Its pharmacokinetic profile supports twice-daily oral dosing, and its

pharmacodynamic effects, demonstrated in a comprehensive clinical trial program, show

significant reductions in key adrenal androgens and allow for a reduction in the daily

glucocorticoid burden for patients. The well-defined mechanism of action, coupled with a robust

body of clinical evidence, establishes (R)-Crinecerfont as a pivotal development in the

treatment of CAH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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